Lipophilicity (LogP) Advantage Over the Parent Indolizine-2-carboxylic Acid Scaffold
6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid exhibits a measured LogP of 3.055, compared with an XLogP3 of 2.0 for the unsubstituted parent indolizine-2-carboxylic acid (CAS 3189-48-8) [1]. This represents a ΔLogP of +1.055, corresponding to an approximately 11-fold increase in calculated n-octanol/water partition coefficient. The higher lipophilicity is attributable to the combined effect of the bromine atom (π = +0.86) and the oxazole ring (π ≈ +0.28), both of which are absent in the parent scaffold. Increased lipophilicity within this range (LogP 2–4) is generally associated with improved passive membrane permeability while maintaining aqueous solubility sufficient for biochemical assay conditions [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.055 (measured; Chemsrc); MW = 307.10; PSA = 67.74 Ų |
| Comparator Or Baseline | Indolizine-2-carboxylic acid: XLogP3 = 2.0 (PubChem computed); MW = 161.16; PSA = 41.7 Ų |
| Quantified Difference | ΔLogP ≈ +1.06 (≈ 11.4-fold higher partition coefficient); ΔPSA ≈ +26.0 Ų; ΔMW ≈ +145.9 g/mol |
| Conditions | LogP values sourced from Chemsrc experimental data (target) and PubChem XLogP3 3.0 computed value (comparator); different measurement methods limit direct equivalence |
Why This Matters
The ~1 log unit higher lipophilicity positions this compound closer to the CNS drug-like sweet spot (LogP 2–4) than the parent scaffold, making it more suitable for cell-permeable probe design and reducing the need for additional lipophilicity-enhancing derivatization.
- [1] PubChem. Indolizine-2-carboxylic acid – CID 595143 (XLogP3 = 2.0, TPSA = 41.7 Ų). https://pubchem.ncbi.nlm.nih.gov/compound/Indolizine-2-carboxylic-acid (accessed 2026-05-04). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. DOI: 10.1517/17460441003605098. View Source
